molecular formula C12H9NO4 B14139541 Methyl 6-nitro-1-naphthoate CAS No. 59866-99-8

Methyl 6-nitro-1-naphthoate

Cat. No.: B14139541
CAS No.: 59866-99-8
M. Wt: 231.20 g/mol
InChI Key: UWOUNIVGBDIJLD-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1-naphthoate is an organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It is a derivative of naphthalene, characterized by a nitro group at the 6th position and a methyl ester group at the 1st position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-nitro-1-naphthoate can be synthesized through a multi-step reaction process. One common method involves the nitration of 1-naphthoic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-amino-1-naphthoate.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Hydrolysis: 6-nitro-1-naphthoic acid.

Scientific Research Applications

Methyl 6-nitro-1-naphthoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-naphthoate: Similar structure but with a bromine atom instead of a nitro group.

    Methyl 6-amino-1-naphthoate: Formed by the reduction of Methyl 6-nitro-1-naphthoate.

    Methyl 6-methoxy-1-naphthoate: Contains a methoxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

59866-99-8

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

methyl 6-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9NO4/c1-17-12(14)11-4-2-3-8-7-9(13(15)16)5-6-10(8)11/h2-7H,1H3

InChI Key

UWOUNIVGBDIJLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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